Cas no 1093865-65-6 (Methyl 4-fluoro-3-formylbenzoate)

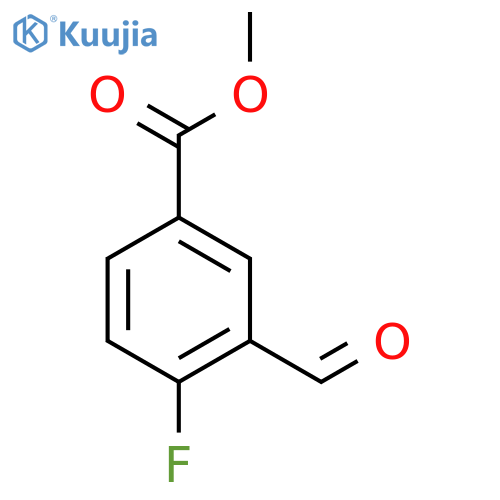

1093865-65-6 structure

商品名:Methyl 4-fluoro-3-formylbenzoate

CAS番号:1093865-65-6

MF:C9H7FO3

メガワット:182.148486375809

MDL:MFCD16036861

CID:823175

PubChem ID:53419692

Methyl 4-fluoro-3-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-formylbenzoic acid methyl ester

- methyl 4-fluoro-3-formylbenzoate

- METHYL 3-FORMYL-4-FLUOROBENZOATE

- VJWHOSFTDOXSAS-UHFFFAOYSA-N

- BCP14106

- CL8554

- ST2407251

- X8918

- 4-fluoro-3-formyl-benzoic acid methyl ester

- MFCD16036861

- SCHEMBL459873

- CS-0103393

- DB-431349

- AKOS015998879

- DTXSID80697533

- 1093865-65-6

- SY020436

- AS-46049

- METHYL4-FLUORO-3-FORMYLBENZOATE

- EN300-318294

- Z1255362696

- Methyl 4-fluoro-3-formylbenzoate

-

- MDL: MFCD16036861

- インチ: 1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3

- InChIKey: VJWHOSFTDOXSAS-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1C([H])=O

計算された属性

- せいみつぶんしりょう: 182.03791

- どういたいしつりょう: 182.03792224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- 密度みつど: 1.271

- ふってん: 275 ºC

- フラッシュポイント: 117 ºC

- PSA: 43.37

Methyl 4-fluoro-3-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318294-0.5g |

methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 95% | 0.5g |

$69.0 | 2023-09-05 | |

| Enamine | EN300-318294-10.0g |

methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 95% | 10.0g |

$733.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D212302-50g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 97% | 50g |

$2185 | 2024-08-03 | |

| Chemenu | CM162110-5g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 95% | 5g |

$800 | 2022-06-14 | |

| eNovation Chemicals LLC | D212302-100g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 97% | 100g |

$3650 | 2024-08-03 | |

| TRC | M305373-250mg |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 250mg |

$190.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y0995587-5g |

methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 95% | 5g |

$1050 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK100-1g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 98% | 1g |

2633.0CNY | 2021-07-18 | |

| Apollo Scientific | PC501605-5g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 99% | 5g |

£299.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D212302-250g |

Methyl 4-fluoro-3-formylbenzoate |

1093865-65-6 | 97% | 250g |

$4350 | 2024-08-03 |

Methyl 4-fluoro-3-formylbenzoate 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

1093865-65-6 (Methyl 4-fluoro-3-formylbenzoate) 関連製品

- 13671-00-6(Methyl 2,6-difluorobenzoate)

- 394-35-4(Methyl 2-fluorobenzoate)

- 443-26-5(Ethyl 2-fluorobenzoate)

- 180636-50-4(Methyl 4-fluoro-3-methylbenzoate)

- 106614-28-2(Methyl 2,4-difluorobenzoate)

- 19064-14-3(Ethyl 2,6-difluorobenzoate)

- 87808-48-8(Methyl 3-fluoro-4-methylbenzoate)

- 362601-90-9(Methyl 2,5-difluorobenzoate)

- 586374-04-1(2-Fluoro-3-methylbenzoic acid methyl ester)

- 108928-00-3(Ethyl 2,4-difluorobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1093865-65-6)Methyl 4-fluoro-3-formylbenzoate

清らかである:99%/99%

はかる:5g/10g

価格 ($):328.0/557.0